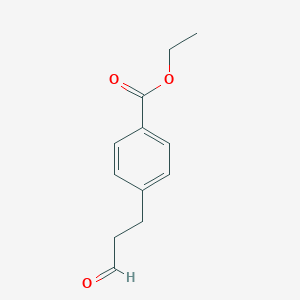
4-(3-氧代丙基)苯甲酸乙酯
概述
描述
Ethyl 4-(3-oxopropyl)benzoate is a chemical compound that is part of a broader class of organic compounds known for their diverse range of biological activities and applications in various fields, including materials science and pharmaceuticals. The compound's structure is characterized by an ethyl ester functional group attached to a benzene ring, which is further substituted with a 3-oxopropyl group.
Synthesis Analysis
The synthesis of related compounds often involves the formation of ester linkages and the introduction of substituents onto the benzene ring. For instance, the synthesis of 4-n-alkoxyphenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates involves a convenient method that leads to compounds with high clearing points and mesomorphic properties . Similarly, a series of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates was synthesized to evaluate their anti-juvenile hormone activities . These examples demonstrate the synthetic versatility of benzoate esters and their derivatives.
Molecular Structure Analysis
The molecular structure of related benzoate compounds has been studied using various techniques, including X-ray crystallography and molecular modeling. For example, the crystal structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined, revealing intramolecular and intermolecular hydrogen bonding patterns . Additionally, the molecular stacking and conformation of ethyl 4-{[4-(dodecanoyloxy)phenyl]diazenyl}benzoate were established through crystallographic data, highlighting the influence of alkyl chain length on mesogenic behaviors .
Chemical Reactions Analysis
The reactivity of benzoate esters can be influenced by the presence of substituents on the benzene ring. For instance, the photochemical reaction of ethyl 3-oxo-2,4-diphenylbutanoate results in products formed by radical recombination, with the reaction outcome varying depending on the solvent used . The transformation of certain benzoate derivatives into ethane derivatives via hydrogenation using a palladium catalyst also exemplifies the chemical reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate esters are closely related to their molecular structure. The presence of different substituents can significantly affect properties such as melting points, solubility, and biological activity. For example, the introduction of bulky alkyloxy substituents on the benzodioxan ring of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates increased their anti-juvenile hormone activity . The mesomorphic properties of benzoate derivatives with alkoxyphenyl groups are also influenced by the length of the alkoxy chains .
科学研究应用
抗血小板活性
4-(1-苄基-1H-吲唑-3-基)苯甲酸乙酯衍生物,包括 4-(3-氧代丙基)苯甲酸乙酯,已探索其抗血小板活性。这些化合物对 PAR4 介导的血小板聚集、ATP 释放和 P 选择素表达显示出抑制作用,表明在抗血小板药物的开发中具有潜在应用 (Chen 等人,2008)。
抗幼虫激素活性
4-(3-氧代丙基)苯甲酸乙酯衍生物已研究其在昆虫中的抗幼虫激素活性。这些化合物,包括 4-[2-(叔丁基羰基氧基)丁氧基]苯甲酸乙酯,显示出诱导家蚕(Bombyx mori)早熟变态的能力,表明它们作为昆虫生长调节剂的潜力 (Kuwano 等人,2008)。
碱性水解机理
包括 4-(3-氧代丙基)苯甲酸乙酯在内的 2-(2-氧代丙基)-和 2-(2-氧代-2-苯乙基)-苯甲酸甲酯的碱性水解机理已经得到研究。这些研究结果有助于理解邻基团参与酯水解以及取代基效应对反应速率的影响 (Bowden & Byrne, 1996)。
新型化合物合成
对相关化合物(E)-4-[2-(3,4-二氢-4,4-二甲基-2H-1-苯并吡喃-6-基)-1-丙烯基]苯甲酸乙酯的潜在代谢物的合成研究,已经导致了新化合物的开发和立体选择性氧化试剂。这些研究对于药物科学非常重要,特别是在敏感系统的合成中 (Sunthankar 等人,1993)。
安全和危害
Ethyl 4-(3-oxopropyl)benzoate is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound . In case of fire, CO2, dry chemical, or foam should be used for extinction . The compound should be stored in a well-ventilated place and kept cool .
属性
IUPAC Name |
ethyl 4-(3-oxopropyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGGHWSPLSWRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373864 | |
| Record name | ethyl 4-(3-oxopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-oxopropyl)benzoate | |
CAS RN |
151864-81-2 | |
| Record name | ethyl 4-(3-oxopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 151864-81-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


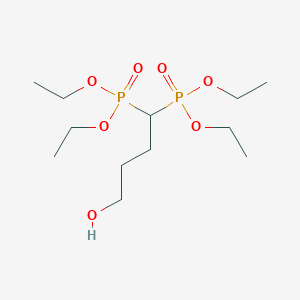
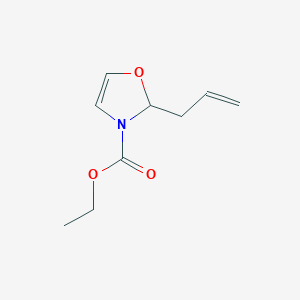
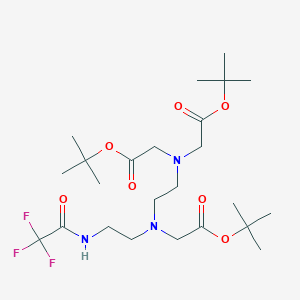
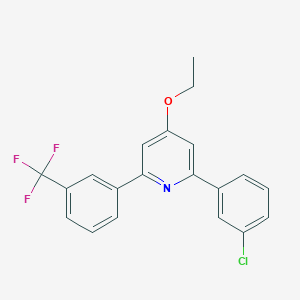
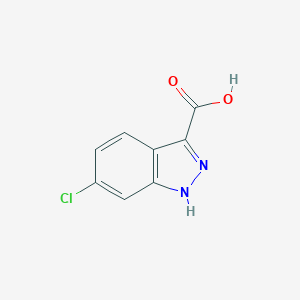
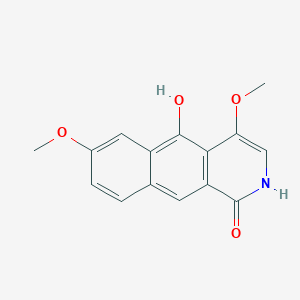
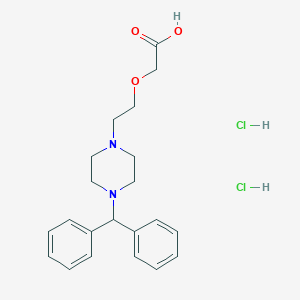
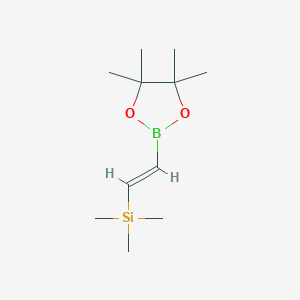
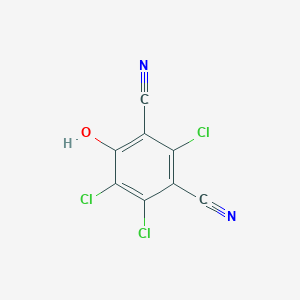
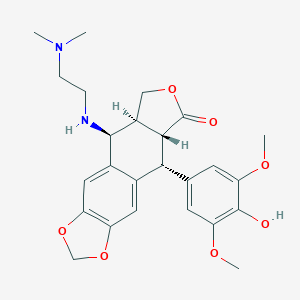



![Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B139101.png)